Boc-D-4-azidophe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

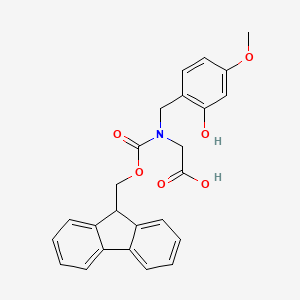

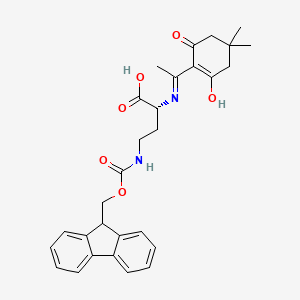

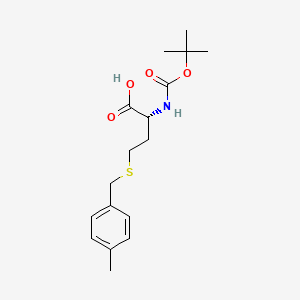

Boc-D-4-azidophe (or Boc-D-4-Azo) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is used as a reagent for a variety of purposes. Boc-D-4-azidophe is a versatile reagent that has been used in a variety of biochemical, physiological, and chemical experiments.

Scientific Research Applications

BOC Protection of Amines

“Boc-D-4-azidophe” is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is eco-friendly and efficient, and it can be applied to a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The BOC protection of amines is an important step in pharmaceutical and fine chemical syntheses .

Catalyst and Solvent-Free Media

The BOC protection of amines using “Boc-D-4-azidophe” can be carried out in catalyst and solvent-free media . This approach aligns with the principles of green chemistry and sustainable technology, as it eliminates the use of solvents and catalysts .

Synthesis of Nitrogen-Containing Carbamate Compounds

“Boc-D-4-azidophe” is used in the synthesis of nitrogen-containing carbamate compounds . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

High Intensity Focused Ultrasounds (HIFU) Responsive Agents

Periodic Mesoporous Organosilica Nanoparticles (PMONPs) with BOC group, such as “Boc-D-4-azidophe”, are being explored for their potential as High Intensity Focused Ultrasounds (HIFU) responsive agents . These nanoparticles could potentially be used for CO2 release as a contrast agent for HIFU .

Preparation of Nanoparticles for CO2 Release

“Boc-D-4-azidophe” has been successfully used for the preparation of nanoparticles for CO2 release . This concept is interesting for HIFU theranostic agents .

Nanomedicine Applications

The use of PMONPs, including those with “Boc-D-4-azidophe”, has grown significantly in the last decade, particularly for biological applications . These nanoparticles are not composed of silica (SiO2), but belong to hybrid organic–inorganic systems .

Mechanism of Action

Target of Action

Boc-D-4-azidophe is a type of carbamate group . The primary targets of Boc-D-4-azidophe are amines . Amines play a crucial role in various biological processes, including neurotransmission, and are involved in the structure of amino acids, the building blocks of proteins .

Mode of Action

The compound interacts with its targets through a process known as amine protection . In the first step, the amine attacks the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . Elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .

Biochemical Pathways

The biochemical pathways affected by Boc-D-4-azidophe are primarily related to peptide synthesis . The compound’s ability to protect amines is particularly important in this context, as it allows for the selective manipulation of different functional groups within a peptide chain .

Pharmacokinetics

The compound’samine protection and deprotection properties suggest that it may have significant interactions with various metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of Boc-D-4-azidophe’s action are largely dependent on the specific context in which it is used. In general, the compound’s ability to protect amines can facilitate the synthesis of complex peptides and proteins, potentially influencing a wide range of cellular functions .

Action Environment

The action, efficacy, and stability of Boc-D-4-azidophe can be influenced by various environmental factors. For example, the compound’s amine protection properties can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively . Therefore, the pH and redox conditions of the environment can significantly impact the compound’s action .

properties

IUPAC Name |

(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGGRIVPTXYGU-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-P-azido-D-phe-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.